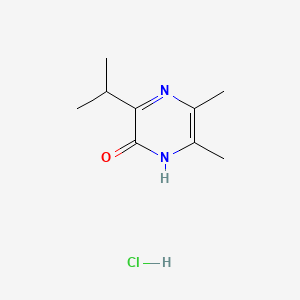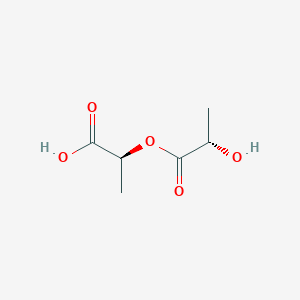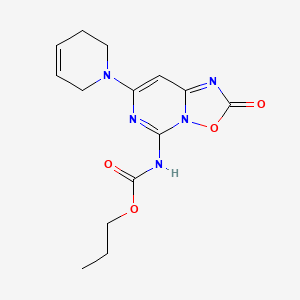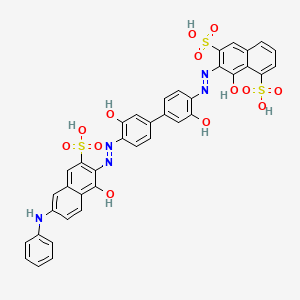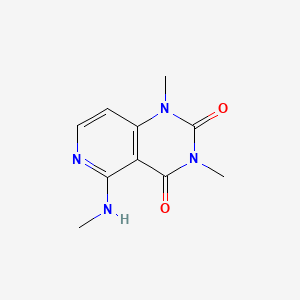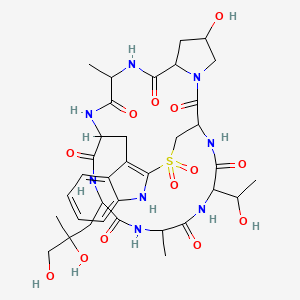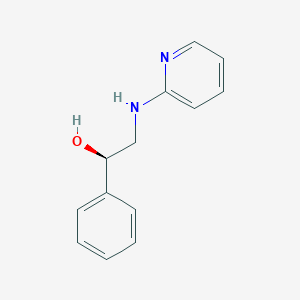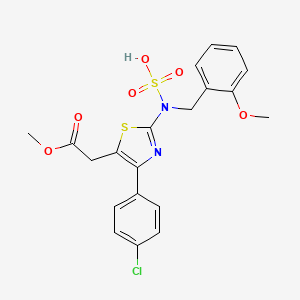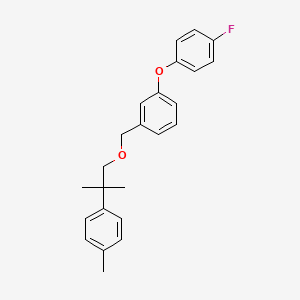
GW4Suw2CT5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate: is a chemical compound with the molecular formula C17H16ClNO5S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a sulfamoyl group and a chlorobenzoyl group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Chemistry: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is investigated for its role in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group and chlorobenzoyl group play a crucial role in binding to the active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Chlorthalidone: A diuretic and antihypertensive agent with a similar sulfamoylbenzoyl structure.
Sulfanilamide: An antibacterial agent with a sulfamoyl group.
Benzoic Acid Derivatives: Various benzoic acid derivatives with similar ester and benzoyl functionalities.
Uniqueness: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and chlorobenzoyl groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
2514668-27-8 |
|---|---|
Formule moléculaire |
C17H16ClNO5S |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate |
InChI |
InChI=1S/C17H16ClNO5S/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H2,19,22,23) |
Clé InChI |
RNZSVLQYJKHBBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
